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Introduction
Fumarate hydratase (FH), also known as fumarase, is a crucial enzyme in the Krebs cycle,

where it catalyzes the reversible hydration of fumarate to L-malate.[1][2][3][4] FH exists in both

mitochondrial and cytosolic isoforms.[2][3][4] Mutations in the FH gene can lead to fumarate

hydratase deficiency (FHD), a rare metabolic disorder, and are associated with hereditary

leiomyomatosis and renal cell cancer (HLRCC).[1][5] Therefore, the accurate measurement of

FH activity is vital for both basic research and clinical studies.

This document provides a detailed protocol for a widely used spectrophotometric assay to

determine fumarate hydratase activity. The principle of this assay is based on a coupled

enzymatic reaction. Fumarate hydratase converts fumarate to L-malate, which is then oxidized

by malate dehydrogenase (MDH). In this second reaction, NAD+ is reduced to NADH, leading

to an increase in absorbance at 340 nm.[6] This change in absorbance is directly proportional

to the fumarate hydratase activity in the sample.

Principle of the Assay
The fumarate hydratase activity assay is a coupled enzyme assay.

Fumarate Hydratase (FH) Reaction: Fumarate + H₂O ⇌ L-Malate
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Malate Dehydrogenase (MDH) Reaction: L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

The rate of NADH production is monitored by measuring the increase in absorbance at 340

nm.

Data Presentation
The following table summarizes the key quantitative parameters for the spectrophotometric

fumarate hydratase activity assay.

Parameter Value Notes

Wavelength 340 nm
Absorbance maximum for

NADH.

Assay Buffer
50 mM Potassium Phosphate,

pH 7.5
Buffer composition may vary.

Substrate (Fumarate) 50 mM
Final concentration in the

reaction.

Coupling Enzyme (MDH) 10 units/mL Malate Dehydrogenase.

Coenzyme (NAD⁺) 2 mM
Nicotinamide Adenine

Dinucleotide.

Reaction Temperature 25°C or 37°C Should be kept consistent.

Incubation Time 10 - 60 minutes Dependent on enzyme activity.

Detection Range 0.4 - 70 U/L
Varies with specific kit/protocol.

[2][4][7]

Unit Definition

One unit of fumarase will

convert 1.0 µmole of L-

fumarate to L-malate per

minute at a specific pH and

temperature.[2]
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Materials and Reagents
Potassium Phosphate Buffer (50 mM, pH 7.5)

Fumarate solution (500 mM stock)

Malate Dehydrogenase (MDH) (1000 units/mL stock)

NAD⁺ solution (20 mM stock)

Sample (cell lysate, tissue homogenate, or purified enzyme)

96-well clear, flat-bottom microplate

Spectrophotometric microplate reader capable of measuring absorbance at 340 nm

Sample Preparation
Tissue Samples:

Weigh approximately 50 mg of tissue and place it in a tube on ice.[2]

Add 200 µL of cold 50 mM potassium phosphate buffer (pH 7.5).[2]

Homogenize the tissue using a homogenizer.

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[2]

Collect the supernatant, which contains the enzyme, for the assay.[2]

Cell Samples:

Collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[2] For adherent cells, scrape

them off the plate.

Resuspend the cell pellet in an appropriate volume of cold 50 mM potassium phosphate

buffer (pH 7.5).

Sonicate the cell suspension or use a homogenizer to lyse the cells.
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Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[2]

Collect the supernatant for the assay.[2]

Assay Procedure
Prepare the Master Mix: For each well, prepare a master mix containing:

80 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

10 µL of 20 mM NAD⁺ solution

1 µL of 1000 units/mL Malate Dehydrogenase

Set up the Plate:

Sample Wells: Add 10 µL of the prepared sample to the wells of a 96-well plate.

Blank/Control Well: Add 10 µL of the sample preparation buffer to a well. This will be used

to subtract the background absorbance.

Add Master Mix: Add 91 µL of the master mix to each sample and blank well.

Initiate the Reaction: Add 10 µL of 500 mM fumarate solution to each well to start the

reaction. The final volume in each well will be 111 µL.

Measure Absorbance: Immediately start measuring the absorbance at 340 nm in a

microplate reader. Take readings every minute for 10-60 minutes at 37°C.[8]

Data Analysis
Subtract the absorbance of the blank from the absorbance of the samples for each time

point.

Plot the absorbance at 340 nm as a function of time.

Determine the rate of the reaction (ΔAbs/min) from the linear portion of the curve.

Calculate the fumarate hydratase activity using the Beer-Lambert law:
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Activity (µmol/min/mL) = (ΔAbs/min * Reaction Volume) / (ε * Path Length * Sample Volume)

ΔAbs/min: The rate of change in absorbance at 340 nm per minute.

Reaction Volume: The total volume of the reaction in the well (in mL).

ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹.

Path Length: The path length of the light through the well (in cm). For a standard 96-well

plate, this is typically calculated based on the volume in the well or can be measured.

Sample Volume: The volume of the sample added to the well (in mL).

Visualizations
Signaling Pathway Diagram
Caption: Principle of the coupled enzymatic assay for Fumarate Hydratase activity.

Experimental Workflow Diagram
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Caption: General workflow for the Fumarate Hydratase activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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